molecular formula C23H24O3 B1594903 Phenol, 4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)- CAS No. 80854-21-3

Phenol, 4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)-

Cat. No. B1594903
CAS No.: 80854-21-3
M. Wt: 348.4 g/mol
InChI Key: VCQNNXOZNOPALT-UHFFFAOYSA-N
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Patent
US04782094

Procedure details

A solution of 21.6 g of 3-phenoxybenzyl 2-(4-hydroxyphenyl)-2-methylpropyl ether and 13.9 g of potassium t-butoxide in 120 ml of DMI was added dropwise to a mixture of 80 g of dibromodifluoromethane and 50 ml of DMI with stirring for 30 minutes at 50° to 60° C., and the mixture was maintained at this temperature for 3 hours. The reaction mixture was poured into water and extracted with toluene. The toluene solution was washed with dilute hydrochloric acid and water in this order, and dried. Toluene was evaporated under reduced pressure to give 29.4 g of an oily residue. The oily residue was purified by column chromatography [silica gel: 600 g; eluent: toluene/hexane (1:1)] to give 12.4 g of the desired 3-phenoxybenzyl 2-(4-difluorobromomethoxyphenyl)-2-methylpropyl ether.
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:26])([CH3:25])[CH2:9][O:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([O:18][C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=3)[CH:13]=2)=[CH:4][CH:3]=1.CC(C)([O-])C.[K+].[Br:33][C:34](Br)([F:36])[F:35].O>CN1C(=O)N(C)CC1>[CH3:25][C:8]([C:5]1[CH:4]=[CH:3][C:2]([O:1][C:34]([Br:33])([F:36])[F:35])=[CH:7][CH:6]=1)([CH2:9][O:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([O:18][C:19]2[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH:13]=1)[CH3:26] |f:1.2|

Inputs

Step One
Name
Quantity
21.6 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C(COCC1=CC(=CC=C1)OC1=CC=CC=C1)(C)C
Name
Quantity
13.9 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
80 g
Type
reactant
Smiles
BrC(F)(F)Br
Name
Quantity
120 mL
Type
solvent
Smiles
CN1CCN(C1=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
CN1CCN(C1=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 30 minutes at 50° to 60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was maintained at this temperature for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene
WASH
Type
WASH
Details
The toluene solution was washed with dilute hydrochloric acid and water in this order
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Toluene was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)OC(F)(F)Br
Measurements
Type Value Analysis
AMOUNT: MASS 29.4 g
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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